ACA-28

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

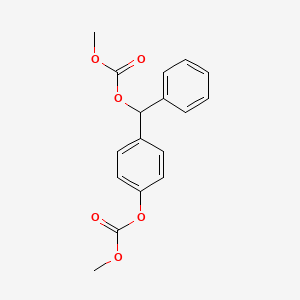

Molecular Formula |

C17H16O6 |

|---|---|

Molecular Weight |

316.30 g/mol |

IUPAC Name |

[4-[methoxycarbonyloxy(phenyl)methyl]phenyl] methyl carbonate |

InChI |

InChI=1S/C17H16O6/c1-20-16(18)22-14-10-8-13(9-11-14)15(23-17(19)21-2)12-6-4-3-5-7-12/h3-11,15H,1-2H3 |

InChI Key |

UZLVJKSHIATGCE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)OC1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

ACA-28: A Comprehensive Technical Guide on a Novel ERK Signaling Modulator for Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

ACA-28, a synthetic analogue of the natural ginger compound 1'-Acetoxychavicol Acetate (ACA), has emerged as a promising anti-cancer agent with a unique mechanism of action. This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of this compound. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this novel ERK signaling modulator. The document details the compound's ability to selectively induce apoptosis in cancer cells with hyperactivated ERK signaling pathways, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.

Discovery and Rationale

This compound was identified through a chemical genetic screen aimed at discovering compounds that target the hyperactivated extracellular signal-regulated kinase (ERK) signaling pathway, a common feature in many human cancers, including melanoma.[1][2] The parent compound, 1'-Acetoxychavicol Acetate (ACA), is a natural product isolated from ginger.[1][2] this compound was developed as a synthetic derivative of ACA with enhanced potency and selectivity against cancer cells.[1][2]

The primary rationale behind the development of this compound lies in its unique pro-apoptotic activity in cancer cells characterized by ERK hyperactivation.[1][2] Unlike conventional therapies that aim to inhibit oncogenic signaling, this compound further stimulates ERK phosphorylation in these cancer cells, leading to a state of "over-activation" that triggers programmed cell death.[1][2] This novel approach offers a potential therapeutic strategy for cancers that are resistant to traditional ERK pathway inhibitors.

Synthesis of this compound

While the precise, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, a general method for the synthesis of 1'-acetoxychavicol acetate (ACA) analogues has been described. This process typically involves the acylation of a precursor molecule. A plausible synthetic route for this compound, inferred from the synthesis of its analogues, is outlined below.

Inferred Synthesis Workflow:

Caption: A generalized workflow for the synthesis of this compound.

Mechanism of Action

This compound exerts its anti-cancer effects through a novel mechanism that involves the hyperactivation of the ERK MAPK signaling pathway, leading to apoptosis in susceptible cancer cells.[1][2]

Signaling Pathway:

Caption: The proposed mechanism of action for this compound in cancer cells.

Recent studies have also indicated that this compound induces the production of reactive oxygen species (ROS) and promotes the nuclear accumulation of the transcription factor Pap1 in a manner that is partially dependent on ROS.[3] This suggests a multi-faceted mechanism contributing to its apoptotic effects.

Quantitative Data

The anti-cancer activity of this compound has been quantified in various cancer cell lines. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| SK-MEL-28 | Melanoma | 5.3 | [1] |

| T3M4 | Pancreatic Cancer | ~10-20 (estimated) | [3] |

| PANC-1 | Pancreatic Cancer | ~10-20 (estimated) | [3] |

| NHEM (Normal) | Melanocytes | 10.1 | [1] |

Note: IC50 values for pancreatic cancer cell lines are estimated from graphical data presented in the cited literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the biological activity of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Protocol:

-

Treat cancer cells with this compound at its IC50 concentration for 24-48 hours.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.

ERK Phosphorylation Assay (Western Blotting)

Objective: To assess the effect of this compound on ERK phosphorylation.

Protocol:

-

Treat cancer cells with this compound for various time points (e.g., 0, 15, 30, 60 minutes).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities to determine the ratio of p-ERK to total ERK.

In Vivo Efficacy and Pharmacokinetics

Currently, there is a lack of publicly available data on the in vivo efficacy and pharmacokinetic profile of this compound. Further studies using animal models, such as xenograft models in immunodeficient mice, are necessary to evaluate the therapeutic potential of this compound in a whole-organism context. Pharmacokinetic studies are also crucial to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, which are critical for its development as a clinical candidate.

Conclusion and Future Directions

This compound is a novel anti-cancer compound with a unique mechanism of action that involves the hyperactivation of the ERK signaling pathway in cancer cells. Its selectivity for cancer cells over normal cells, coupled with its pro-apoptotic activity, makes it an attractive candidate for further development. Future research should focus on elucidating the precise molecular targets of this compound, conducting in vivo efficacy studies in relevant animal models, and determining its pharmacokinetic and toxicological profiles. A detailed synthesis protocol also needs to be established and optimized for potential scale-up. The insights gained from these studies will be instrumental in advancing this compound towards clinical application as a novel therapy for ERK-dependent cancers.

References

- 1. Identification of this compound, a 1'-acetoxychavicol acetate analogue compound, as a novel modulator of ERK MAPK signaling, which preferentially kills human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, an ERK MAPK Signaling Modulator, Exerts Anticancer Activity through ROS Induction in Melanoma and Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of ACA-28 in Melanoma: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACA-28 is an investigational anti-cancer compound that has demonstrated a unique mechanism of action in preclinical melanoma models. This technical guide provides a comprehensive overview of the molecular pathways affected by this compound, supported by quantitative data from key experiments. It is designed to offer researchers and drug development professionals a detailed understanding of its core functions, particularly its ability to induce ERK-dependent apoptosis through the generation of reactive oxygen species (ROS) and modulation of the Nrf2 signaling pathway.

Data Presentation: Quantitative Effects of this compound on Melanoma Cells

The following tables summarize the key quantitative data regarding the efficacy and molecular impact of this compound on the human melanoma cell line SK-MEL-28.

| Parameter | Cell Line | Value | Reference |

| IC50 | SK-MEL-28 (human melanoma) | 5.2 µM | [1] |

| A549 (human lung cancer, high Nrf2) | 27.9 µM | [1] |

Table 1: this compound In Vitro Efficacy. The half-maximal inhibitory concentration (IC50) of this compound highlights its potency in melanoma cells and suggests that high basal levels of Nrf2 may confer resistance.

| Molecular Target | Cell Line | Fold Change | Treatment Conditions | Reference |

| Nrf2 Protein | SK-MEL-28 | ~3-fold increase | 20 µM this compound | [1] |

Table 2: Effect of this compound on Protein Expression. this compound treatment leads to a significant upregulation of the Nrf2 protein, a key transcription factor in the oxidative stress response.

Core Mechanism of Action: A Dual-Pronged Attack

This compound exerts its anti-melanoma effects primarily through two interconnected signaling pathways: the induction of ERK-dependent apoptosis and the generation of reactive oxygen species (ROS) that subsequently activates the Nrf2 pathway.

Induction of ERK-Dependent Apoptosis

A distinctive feature of this compound is its ability to induce apoptosis in melanoma cells in a manner that is dependent on the extracellular signal-regulated kinase (ERK) pathway.[2][3][4] This is noteworthy as the ERK pathway is often associated with cell proliferation and survival in melanoma.[2][3][4] The precise mechanism by which this compound converts this pro-survival signal into a pro-apoptotic one is a key area of ongoing research. It has been demonstrated that this apoptotic induction occurs in melanoma cell lines with either BRAF or NRAS mutations.[4]

ROS Production and Nrf2 Signaling Activation

Transcriptome analysis of SK-MEL-28 cells treated with this compound revealed that the most significantly upregulated genetic pathway is the one controlled by the nuclear factor erythroid 2-related factor 2 (Nrf2).[2][3] Nrf2 is a master regulator of the cellular response to oxidative stress.[2][3] this compound treatment leads to an increase in intracellular reactive oxygen species (ROS).[2][3] This elevation in ROS is believed to be the primary trigger for the activation of the Nrf2 signaling pathway.[2][3]

The increased ROS levels promote the stabilization of the Nrf2 protein, leading to its accumulation and subsequent translocation to the nucleus where it activates the transcription of antioxidant and detoxification genes.[1] Interestingly, while Nrf2 activation is a response to this compound-induced oxidative stress, this pathway also appears to confer a degree of resistance to the compound.[2][3] This is supported by the observation that cancer cells with constitutively high levels of Nrf2 are more resistant to this compound.[2][3] Furthermore, scavenging ROS with agents like N-acetyl cysteine (NAC) significantly reduces the anti-cancer activity of this compound.[2][3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in the literature.

Figure 1: this compound Signaling Pathway in Melanoma. This diagram illustrates the dual mechanism of this compound, showing its induction of ROS and modulation of the ERK pathway, leading to Nrf2 activation and apoptosis, respectively.

Figure 2: Experimental Workflow. This diagram outlines the typical experimental process for evaluating the effects of this compound on melanoma cells, from cell treatment to various downstream assays and data analysis.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay

-

Principle: To determine the concentration of this compound that inhibits cell growth by 50% (IC50). Assays like the MTT or WST-8 assay are commonly used.

-

Protocol:

-

Seed SK-MEL-28 cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or vehicle control (DMSO) for a specified period (e.g., 24-72 hours).

-

Add the viability reagent (e.g., WST-8) to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a dose-response curve.

-

Measurement of Intracellular ROS

-

Principle: To quantify the levels of reactive oxygen species within the cells following treatment with this compound. Probes such as CellROX Deep Red are used, which fluoresce upon oxidation.

-

Protocol:

-

Seed SK-MEL-28 cells in appropriate culture plates.

-

Treat the cells with this compound or a positive control (e.g., tert-butyl hydroperoxide) for a defined period. A ROS scavenger like N-acetyl cysteine can be used as a negative control.

-

Add the ROS-sensitive fluorescent probe (e.g., CellROX Deep Red) to the cells and incubate as per the manufacturer's protocol.

-

Analyze the fluorescence intensity using a flow cytometer or a fluorescence microscope.

-

Quantify the mean fluorescence intensity to determine the relative levels of intracellular ROS.

-

Western Blot Analysis

-

Principle: To detect and quantify the expression levels of specific proteins, such as Nrf2 and phosphorylated ERK (p-ERK), in response to this compound treatment.

-

Protocol:

-

Treat SK-MEL-28 cells with this compound for the desired time.

-

Lyse the cells in a suitable buffer to extract total proteins.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate the proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Nrf2, anti-p-ERK, anti-ERK, and a loading control like beta-actin).

-

Wash the membrane and incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Perform densitometric analysis to quantify the protein expression levels relative to the loading control.

-

DNA Microarray Analysis

-

Principle: To obtain a global view of the changes in gene expression in melanoma cells after treatment with this compound.

-

Protocol:

-

Treat SK-MEL-28 cells with this compound or vehicle control.

-

Isolate total RNA from the cells and assess its quality and quantity.

-

Synthesize complementary DNA (cDNA) from the RNA and label it with fluorescent dyes (e.g., Cy3 and Cy5).

-

Hybridize the labeled cDNA to a microarray chip containing thousands of known gene probes.

-

Wash the chip to remove unbound cDNA.

-

Scan the microarray chip to measure the fluorescence intensity of each spot, which corresponds to the expression level of a specific gene.

-

Analyze the data to identify differentially expressed genes and perform pathway analysis to understand the biological implications of these changes.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Principle: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and membrane integrity (assessed by Propidium Iodide).

-

Protocol:

-

Treat SK-MEL-28 cells with this compound for the desired duration.

-

Harvest the cells, including any floating cells in the medium.

-

Wash the cells with cold PBS and then resuspend them in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) based on their fluorescence signals.

-

Conclusion

This compound presents a promising and multi-faceted mechanism of action against melanoma. By simultaneously inducing ROS-mediated activation of the Nrf2 pathway and promoting ERK-dependent apoptosis, it leverages a unique strategy to induce cancer cell death. The data and protocols presented in this guide offer a foundational understanding for further research and development of this compound as a potential therapeutic agent for melanoma. Future investigations should aim to further elucidate the downstream effectors of the ERK-dependent apoptotic switch and explore strategies to modulate the Nrf2 response to enhance the therapeutic efficacy of this compound.

References

- 1. Enhanced Apoptosis and Loss of Cell Viability in Melanoma Cells by Combined Inhibition of ERK and Mcl-1 Is Related to Loss of Mitochondrial Membrane Potential, Caspase Activation and Upregulation of Proapoptotic Bcl-2 Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, an ERK MAPK Signaling Modulator, Exerts Anticancer Activity through ROS Induction in Melanoma and Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, an ERK MAPK Signaling Modulator, Exerts Anticancer Activity through ROS Induction in Melanoma and Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Unraveling the ACA-28 Signaling Pathway: A Technical Guide to Its Core Mechanisms and Modulation

An In-depth Analysis for Researchers and Drug Development Professionals

The ACA-28 signaling pathway represents a novel area of investigation with significant potential for therapeutic intervention across a range of diseases. This technical guide provides a comprehensive overview of the current understanding of the this compound pathway, focusing on its core components, downstream effects, and mechanisms of modulation. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this promising field.

Core Signaling Cascade of this compound

The this compound signaling pathway is initiated by the binding of a specific, yet-to-be-fully-characterized ligand to the this compound receptor, a putative G-protein coupled receptor. This event triggers a conformational change in the receptor, leading to the activation of downstream signaling molecules. While research is ongoing, a consensus on the primary downstream effectors is beginning to emerge.

The Biological Activity of ACA-28 on Pancreatic Cancer Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the molecular mechanisms and biological effects of ACA-28, a novel anticancer compound, on pancreatic cancer cells. The information presented herein is synthesized from peer-reviewed research, providing a comprehensive resource for understanding its therapeutic potential and mode of action.

Core Findings: this compound's Dual-Action Mechanism in Pancreatic Cancer

This compound, an analogue of 1'-acetoxychavicol acetate, has demonstrated significant anticancer activity against pancreatic cancer cell lines, including T3M4 and PANC-1.[1] Its mechanism of action is primarily centered around the induction of reactive oxygen species (ROS), which triggers two opposing cellular responses: a cytotoxic, pro-apoptotic pathway and a pro-survival signaling cascade. This dual effect underscores the complexity of this compound's interaction with cancer cell biology and highlights a potential strategy for enhancing its therapeutic efficacy.

The primary cytotoxic effect of this compound is mediated through the extracellular signal-regulated kinase (ERK) MAPK signaling pathway.[1][2] The compound's induction of ROS leads to the activation of this pathway, ultimately culminating in ERK-dependent apoptosis.[1][2] This targeted induction of programmed cell death in cancer cells is a key feature of its therapeutic potential.

Concurrently with the induction of apoptosis, this compound triggers a defensive response in cancer cells through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Nrf2 is a master regulator of the antioxidant response, and its upregulation by this compound-induced ROS serves as a protective mechanism for the cancer cells, mitigating the compound's cytotoxic effects.[1] This observation has led to a promising therapeutic strategy: combining this compound with an Nrf2 inhibitor to amplify its anticancer activity.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound's activity in pancreatic cancer cells.

Table 1: Synergistic Cytotoxicity of this compound and Nrf2 Inhibitor ML385 on Pancreatic Cancer Cell Lines

| Cell Line | This compound Concentration (µM) | ML385 Concentration (µM) | Relative Cell Viability (%) |

| T3M4 | 5 | 0 | ~80 |

| 5 | 5 | ~50 | |

| 10 | 0 | ~60 | |

| 10 | 5 | ~30 | |

| PANC-1 | 5 | 0 | ~90 |

| 5 | 5 | ~65 | |

| 10 | 0 | ~75 | |

| 10 | 5 | ~45 |

Data are estimations derived from graphical representations in the cited literature and represent the approximate relative cell viability after treatment.[1]

Experimental Protocols

Detailed methodologies for the key experiments investigating the biological activity of this compound are provided below.

Cell Viability Assay

This protocol outlines the procedure for determining the effect of this compound on the viability of pancreatic cancer cells.[1]

-

Cell Seeding: Pancreatic cancer cells (T3M4 or PANC-1) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with varying concentrations of this compound, with or without the Nrf2 inhibitor ML385. Control wells are treated with the vehicle (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: A cell viability reagent (e.g., Cell Count Reagent SF, which utilizes a WST-8 tetrazolium salt) is added to each well.

-

Incubation and Measurement: Plates are incubated for 1-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells. The absorbance is then measured at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

Data Analysis: The absorbance values are normalized to the vehicle-treated control wells to determine the relative cell viability.

Reactive Oxygen Species (ROS) Detection

This protocol describes the method for measuring intracellular ROS levels induced by this compound.[1]

-

Cell Seeding: Pancreatic cancer cells are seeded in appropriate culture vessels (e.g., 12-well plates) and incubated overnight.

-

Pre-treatment (Optional): For experiments investigating the role of ROS, cells can be pre-incubated with an ROS scavenger such as N-acetyl cysteine (NAC).

-

ROS Probe Loading: Cells are loaded with a fluorescent ROS probe (e.g., CellROX™ Deep Red Reagent) by adding it to the culture medium at a final concentration of 5 µM and incubating for 15-30 minutes at 37°C.

-

Compound Treatment: this compound is added to the cells at the desired concentration.

-

Incubation: Cells are incubated for a specified time (e.g., 60 minutes) at 37°C.

-

Measurement: The fluorescence intensity is measured using a flow cytometer or a fluorescence microscope. An increase in fluorescence intensity indicates an elevation in intracellular ROS levels.

Western Blot Analysis

This protocol is used to detect changes in the expression levels of specific proteins, such as Nrf2, in response to this compound treatment.[1]

-

Cell Lysis: After treatment with this compound, cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the protein of interest (e.g., anti-Nrf2). An antibody against a housekeeping protein (e.g., GAPDH) is used as a loading control.

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Apoptosis Assay (General Protocol)

While the specific details of the apoptosis assay used in the primary this compound study are not extensively described, a general protocol for assessing apoptosis via Annexin V and Propidium Iodide (PI) staining is provided below.

-

Cell Treatment: Pancreatic cancer cells are treated with this compound for a specified duration.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key molecular pathways affected by this compound and a general workflow for its investigation.

Caption: this compound signaling pathway in pancreatic cancer cells.

Caption: General experimental workflow for this compound analysis.

References

ACA-28: A Technical Guide to a Novel Modulator of ERK MAPK Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACA-28 is a synthetic analogue of 1'-acetoxychavicol acetate (ACA), a natural compound found in ginger.[1] It has been identified as a novel and potent modulator of the Extracellular signal-Regulated Kinase (ERK) Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[2] Unlike many cancer therapies that aim to inhibit this pathway, this compound exerts its anticancer effects by paradoxically stimulating ERK phosphorylation.[2] This unique mechanism leads to ERK-dependent apoptosis, preferentially in cancer cells where the ERK pathway is already hyperactivated due to mutations in upstream regulators like BRAF or NRAS.[2][3] this compound has demonstrated greater potency than its parent compound, ACA, and exhibits selectivity for cancer cells over normal cells, marking it as a promising seed compound for the development of new melanoma therapeutics.[2]

Mechanism of Action

The primary mechanism of this compound involves the induction of sustained ERK activation. In melanoma cells with oncogenic mutations, this hyper-stimulation of an already active pathway triggers a cellular stress response that culminates in apoptosis.[2][4] This effect is abrogated when ERK activation is blocked by MEK inhibitors, confirming the pathway's critical role.[2][5]

A crucial component of this compound's activity is its ability to increase intracellular levels of Reactive Oxygen Species (ROS).[1] The anticancer effects of this compound are significantly diminished by ROS scavengers like N-acetyl cysteine.[1] This elevation in oxidative stress activates the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key cellular defense mechanism against oxidative damage.[1] While Nrf2 activation is typically a survival response, its role in the context of this compound is complex; studies show that inhibiting Nrf2 can substantially enhance the cell death-inducing properties of this compound, suggesting a potential combination therapy strategy.[1]

Data Presentation: In Vitro Efficacy

This compound demonstrates selective cytotoxicity against cancer cells compared to their normal counterparts. Quantitative data from cell viability assays highlight this differential activity.

| Compound | Cell Line | Cell Type | IC50 Value (µM) |

| This compound | SK-MEL-28 | Human Melanoma | 5.3 |

| This compound | NHEM | Normal Human Melanocytes | 10.1 |

| Data sourced from MedchemExpress, citing primary literature.[2] |

Mandatory Visualization

Caption: this compound induces apoptosis via sustained ERK phosphorylation.

References

- 1. This compound, an ERK MAPK Signaling Modulator, Exerts Anticancer Activity through ROS Induction in Melanoma and Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. med.kindai.ac.jp [med.kindai.ac.jp]

- 5. researchgate.net [researchgate.net]

The Role of Reactive Oxygen Species (ROS) Induction in the Anticancer Activity of ACA-28: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ACA-28, a synthetic derivative of 1'-Acetoxychavicol Acetate (ACA), has emerged as a promising anticancer compound, particularly effective against cancer cells with hyperactivated Extracellular signal-regulated kinase (ERK) MAPK signaling, such as melanoma and pancreatic cancer.[1] A growing body of evidence highlights the induction of Reactive Oxygen Species (ROS) as a pivotal mechanism in the anticancer activity of this compound. This technical guide provides an in-depth analysis of the role of ROS in this compound's therapeutic effects, detailing the underlying signaling pathways, experimental validation, and quantitative data. It has been observed that the anticancer efficacy of this compound is significantly diminished by the ROS scavenger N-acetyl cysteine, underscoring the critical role of ROS in its mechanism of action.[2]

Introduction

The dysregulation of the ERK MAPK pathway is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention.[3] this compound exhibits a unique property of preferentially inducing ERK-dependent apoptosis in cancer cells.[3] This activity is intrinsically linked to its ability to elevate intracellular ROS levels.[2] This guide will explore the dual role of ROS in this compound's mechanism: directly contributing to cytotoxicity and activating downstream signaling cascades, most notably the Nrf2 pathway. While ROS induction is a key driver of this compound's anticancer effects, it also triggers a protective response in cancer cells through the upregulation of Nrf2 signaling.[3] This suggests that a combination therapy involving this compound and an Nrf2 inhibitor could be a promising strategy to enhance its therapeutic efficacy.[2]

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effects of this compound on cancer cell lines.

Table 1: In Vitro Anticancer Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Key Findings |

| SK-MEL-28 | Melanoma | Not explicitly quantified in the provided text, but shown to be effective. | This compound induces apoptosis and upregulates the Nrf2 pathway. |

| T3M4 | Pancreatic Cancer | Not explicitly quantified in the provided text, but shown to be effective. | Combination with an Nrf2 inhibitor (ML385) enhances cell death.[2] |

| PANC-1 | Pancreatic Cancer | Not explicitly quantified in the provided text, but shown to be effective. | Combination with an Nrf2 inhibitor (ML385) enhances cell death.[2] |

| A549 | Lung Cancer | Demonstrated resistance to this compound. | High constitutive levels of Nrf2 protein are associated with resistance.[2] |

Table 2: Effect of this compound on ROS Induction and Nrf2 Signaling

| Cell Line | Treatment | Effect on ROS Levels | Effect on Nrf2 Protein Levels |

| SK-MEL-28 | This compound | Increased | Increased |

| SK-MEL-28 | This compound + N-acetyl cysteine | ROS levels attenuated | Not specified |

Signaling Pathways

The anticancer activity of this compound is mediated through a complex signaling network initiated by the induction of ROS.

This compound Induced ROS and Apoptosis Pathway

This compound treatment leads to an increase in intracellular ROS levels. This oxidative stress is a key contributor to the induction of apoptosis in cancer cells. The pro-apoptotic effects of this compound can be significantly mitigated by the use of ROS scavengers, confirming the central role of ROS in its cytotoxic mechanism.

Caption: this compound induces apoptosis via ROS production.

This compound and the Nrf2 Signaling Pathway

The increase in intracellular ROS triggered by this compound also activates the Nrf2 signaling pathway, a primary cellular defense mechanism against oxidative stress.[3] Under normal conditions, Nrf2 is kept at low levels by Keap1-mediated ubiquitination and proteasomal degradation. ROS induced by this compound are thought to oxidize cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This stabilizes Nrf2, allowing it to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-containing genes, which paradoxically can confer some level of protection to the cancer cells against this compound.[3]

Caption: this compound activates the Nrf2 pathway via ROS.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the role of ROS in this compound's anticancer activity.

Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effect of this compound on cancer cells.

-

Protocol:

-

Seed cancer cells (e.g., SK-MEL-28) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated) cells.

-

Measurement of Intracellular ROS (DCFDA Assay)

-

Objective: To quantify the levels of intracellular ROS induced by this compound.

-

Protocol:

-

Culture cancer cells in 6-well plates.

-

Treat the cells with this compound for the specified duration.

-

Wash the cells with PBS and then incubate with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) in serum-free medium for 30 minutes at 37°C in the dark.

-

Wash the cells again with PBS to remove excess probe.

-

Harvest the cells by trypsinization and resuspend in PBS.

-

Analyze the fluorescence intensity of the cells using a flow cytometer with excitation at 488 nm and emission at 525 nm.

-

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

-

Objective: To detect and quantify apoptosis induced by this compound.

-

Protocol:

-

Treat cells with this compound for the indicated time.

-

Harvest the cells, including any floating cells from the supernatant.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

-

Western Blot Analysis

-

Objective: To determine the effect of this compound on the expression levels of key proteins in the Nrf2 pathway.

-

Protocol:

-

Treat cells with this compound and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Nrf2 and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Caption: General workflow for in vitro this compound studies.

Conclusion and Future Directions

The induction of ROS is a cornerstone of the anticancer activity of this compound. This is supported by the direct cytotoxic effects of elevated ROS and the activation of the Nrf2 signaling pathway. While the activation of Nrf2 represents a cellular defense mechanism that can lead to resistance, it also presents a therapeutic vulnerability.[2] Future research should focus on synergistic combination therapies, such as the co-administration of this compound with Nrf2 inhibitors, to potentiate its anticancer effects.[2] Further elucidation of the downstream targets of this compound-induced ROS and a deeper understanding of the interplay between ROS, the ERK MAPK pathway, and the Nrf2 pathway will be crucial for the clinical development of this compound and related compounds.

References

- 1. This compound, an anticancer compound, induces Pap1 nuclear accumulation via ROS-dependent and -independent mechanisms in fission yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, an ERK MAPK Signaling Modulator, Exerts Anticancer Activity through ROS Induction in Melanoma and Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to ACA-28 and the Activation of the Nrf2 Signaling Pathway

Abstract

This technical guide provides a comprehensive overview of the current understanding of this compound, a novel ERK MAPK signaling modulator, and its activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This document details the mechanism of action, summarizes available quantitative data, provides detailed experimental protocols for key assays, and includes visualizations of the signaling pathway and experimental workflows. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential and cellular effects of this compound and similar compounds.

Introduction to this compound and the Nrf2 Signaling Pathway

This compound is a potent modulator of the ERK MAPK signaling pathway that has demonstrated selective inhibition of cancer cell growth and induction of apoptosis.[1] Recent studies have revealed that a significant cellular response to this compound involves the activation of the Nrf2 signaling pathway.[2] The Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to stressors, such as reactive oxygen species (ROS), Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the transcription of a wide array of cytoprotective genes, including those encoding antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

Mechanism of this compound-Mediated Nrf2 Activation

The primary mechanism by which this compound activates the Nrf2 signaling pathway is through the induction of intracellular reactive oxygen species (ROS).[1][2] Treatment of cancer cells with this compound leads to a dose-dependent increase in ROS levels.[1] This elevation in oxidative stress is believed to disrupt the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. Once in the nucleus, Nrf2 initiates the transcription of its target genes as a protective response to the this compound-induced cellular stress. This is supported by findings that the anticancer activity of this compound is significantly attenuated by the ROS scavenger N-acetyl cysteine.[2]

Quantitative Data on this compound and Nrf2 Pathway Activation

While detailed quantitative data on the fold-change of specific Nrf2 target genes following this compound treatment is limited in publicly available literature, a global gene expression analysis using DNA microarrays in human melanoma SK-MEL-28 cells has identified the Nrf2-mediated oxidative stress response as the most significantly upregulated canonical pathway upon treatment with this compound.[2][3]

The following table summarizes the key findings related to this compound's effect on the Nrf2 pathway.

| Parameter | Cell Line | This compound Concentration | Observation | Reference |

| Nrf2 Protein Levels | SK-MEL-28 | 10 µM | Increased Nrf2 protein levels observed after 6 hours of treatment. | [1] |

| ROS Production | SK-MEL-28 | 20-50 µM | Dose-dependent induction of ROS production within 1 hour. | [1] |

| Global Gene Expression | SK-MEL-28 | Not specified | Nrf2-mediated oxidative stress response was the most upregulated pathway. | [2][3] |

| Cell Growth Inhibition (IC50) | SK-MEL-28 | 5.3 µM | This compound inhibits the growth of melanoma cells. | [1] |

| Cell Growth Inhibition (IC50) | NHEM (normal melanocytes) | 10.1 µM | This compound shows selectivity for cancer cells over normal cells. | [1] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to study the activation of the Nrf2 signaling pathway by this compound. These are generalized protocols that can be adapted for specific experimental needs.

Western Blot Analysis of Nrf2 and Keap1

This protocol details the detection and quantification of Nrf2 and Keap1 protein levels in cell lysates.

-

Cell Culture and Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration.

-

Cell Lysis: Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE and Protein Transfer: Load the samples onto a 4-12% SDS-polyacrylamide gel and run the gel to separate the proteins by size. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Nrf2 (1:1000) and Keap1 (1:1000) overnight at 4°C. A loading control antibody, such as β-actin or GAPDH (1:5000), should also be used.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. Quantify the band intensities using image analysis software.

Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes (HO-1, NQO1)

This protocol is for measuring the mRNA expression levels of Nrf2 target genes.

-

Cell Culture and Treatment: Plate cells in 6-well plates and treat with this compound as described for the Western blot protocol.

-

RNA Extraction: Wash the cells with PBS and extract total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: Measure the RNA concentration and purity using a spectrophotometer. Assess RNA integrity using gel electrophoresis or a bioanalyzer.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

qPCR:

-

Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target genes (HO-1, NQO1) and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable SYBR Green qPCR master mix.

-

Perform the qPCR reaction in a real-time PCR thermal cycler using a standard cycling program (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

-

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Antioxidant Response Element (ARE) Luciferase Reporter Assay

This assay measures the transcriptional activity of Nrf2.

-

Cell Transfection: Plate cells in a 24-well plate. Co-transfect the cells with an ARE-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

-

Treatment: After 24 hours of transfection, treat the cells with various concentrations of this compound or a vehicle control for the desired time period.

-

Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luciferase Assay:

-

Transfer the cell lysate to a luminometer plate.

-

Measure the firefly luciferase activity using a luciferase assay reagent.

-

Subsequently, measure the Renilla luciferase activity using a Stop & Glo reagent.

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.

Immunofluorescence for Nrf2 Nuclear Translocation

This protocol visualizes the subcellular localization of Nrf2.

-

Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate. Treat the cells with this compound or a vehicle control.

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Wash three times with PBS.

-

Block with 1% BSA in PBST (PBS with 0.1% Tween-20) for 30 minutes.

-

Incubate with an anti-Nrf2 primary antibody (1:200) in blocking buffer overnight at 4°C.

-

Wash three times with PBST.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated, 1:500) in blocking buffer for 1 hour at room temperature in the dark.

-

-

Nuclear Staining and Mounting:

-

Wash three times with PBST.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash with PBS.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

-

Imaging: Visualize the cells using a fluorescence or confocal microscope.

Mandatory Visualizations

Nrf2 Signaling Pathway

Caption: The Nrf2 signaling pathway under basal and stress conditions.

Proposed Mechanism of this compound Action

Caption: Proposed mechanism of this compound-induced Nrf2 activation.

Experimental Workflow for Investigating this compound Effects

Caption: A typical experimental workflow for studying this compound's effects on the Nrf2 pathway.

Conclusion

This compound is a promising anticancer compound that activates the Nrf2 signaling pathway through the induction of ROS. This activation represents a cellular defense mechanism against the compound's cytotoxic effects. While global gene expression analysis has confirmed the upregulation of the Nrf2 pathway, further research is needed to quantify the precise effects of this compound on the expression of individual Nrf2 target genes and to fully elucidate the downstream consequences of this activation in different cancer types. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to further investigate the intricate relationship between this compound and the Nrf2 signaling pathway.

References

Structural Analysis of ACA-28: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ACA-28 is a novel modulator of the ERK MAPK signaling pathway, demonstrating significant anticancer properties, particularly in melanoma and pancreatic cancer cells.[1][2][3] Its mechanism of action is linked to the induction of reactive oxygen species (ROS) and subsequent upregulation of the Nrf2 signaling pathway.[1][2][4] This document provides a comprehensive technical overview of the structural analysis of this compound, a derivative of 1'-acetoxychavicol acetate (ACA).[5] It includes detailed methodologies for key analytical techniques, a summary of structural and physicochemical data, and visualizations of its primary signaling pathway and the experimental workflow for its characterization.

Introduction

This compound has been identified as a promising anticancer compound with a unique ability to preferentially induce ERK-dependent apoptosis in melanoma cells.[1] Understanding the precise chemical structure of this compound is fundamental to elucidating its structure-activity relationship (SAR), optimizing its therapeutic potential, and ensuring its quality and consistency in preclinical and clinical development. This guide outlines the standard analytical procedures for the structural confirmation and characterization of this compound.

Physicochemical and Structural Data

The structural elucidation of this compound (CAS No. 948044-25-5) was accomplished through a combination of spectroscopic techniques.[3] The data presented below are representative of the expected results from these analyses.

Table 1: Summary of Physicochemical Properties for this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₆O₆ |

| Molecular Weight | 316.31 g/mol [3] |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, Methanol |

| Purity (HPLC) | >98% |

| IC₅₀ (SK-MEL-28) | 5.3 µM[3] |

| IC₅₀ (NHEM) | 10.1 µM[3] |

Table 2: Representative ¹H NMR Spectral Data for this compound (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.15 | d | 2H | Ar-H |

| 6.85 | d | 2H | Ar-H |

| 5.90 | m | 1H | Olefinic-H |

| 5.20 | d | 1H | Olefinic-H |

| 5.10 | d | 1H | Olefinic-H |

| 4.50 | t | 1H | CH-OAc |

| 3.80 | s | 3H | OCH₃ |

| 2.10 | s | 3H | OAc-CH₃ |

| 2.05 | s | 3H | OAc-CH₃ |

Table 3: Representative ¹³C NMR Spectral Data for this compound (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 170.5 | C=O (acetate) |

| 169.8 | C=O (acetate) |

| 151.0 | Ar-C |

| 142.0 | Ar-C |

| 138.5 | Olefinic-C |

| 128.0 | Ar-C |

| 115.0 | Olefinic-C |

| 112.0 | Ar-C |

| 75.0 | CH-OAc |

| 56.0 | OCH₃ |

| 21.2 | OAc-CH₃ |

| 21.0 | OAc-CH₃ |

Table 4: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Assignment |

| HR-ESI-MS | Positive | 317.0968 | [M+H]⁺ |

| HR-ESI-MS | Positive | 339.0787 | [M+Na]⁺ |

| MS/MS Fragmentation | Positive | 257.0759 | [M+H - C₂H₄O]⁺ |

| MS/MS Fragmentation | Positive | 215.0652 | [M+H - C₄H₆O₂]⁺ |

Experimental Protocols

The following sections detail the methodologies used for the structural characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the carbon-hydrogen framework of the molecule.

-

Instrumentation: 500 MHz NMR Spectrometer.

-

Sample Preparation: 5-10 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Proton spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.

-

¹³C NMR Acquisition: Carbon spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans.

-

Data Processing: The resulting Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

High-Resolution Mass Spectrometry (HR-MS)

-

Objective: To determine the exact molecular weight and elemental composition.

-

Instrumentation: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer coupled with an Electrospray Ionization (ESI) source.

-

Sample Preparation: A 1 mg/mL stock solution of this compound in methanol was prepared. This was further diluted to 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.

-

Analysis: The sample was infused at a flow rate of 5 µL/min. The ESI source was operated in positive ion mode with a capillary voltage of 3.5 kV. The mass range was set to m/z 100-1000.

-

Data Processing: The acquired mass spectra were analyzed to identify the monoisotopic mass of the parent ion. The elemental composition was calculated based on the accurate mass measurement.

High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the this compound compound.

-

Instrumentation: HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of Solvent A (Water with 0.1% TFA) and Solvent B (Acetonitrile with 0.1% TFA). The gradient was run from 30% B to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 254 nm.

-

Sample Preparation: 1 mg/mL stock solution of this compound in methanol, diluted to 0.1 mg/mL with the mobile phase.

-

Analysis: A 10 µL injection volume was used. Purity was determined by the area percentage of the main peak.

Visualizations

This compound Signaling Pathway

The primary mechanism of action for this compound involves the induction of ROS, which in turn activates the Nrf2 signaling pathway, a key cellular defense against oxidative stress.[1][2]

Caption: this compound induces ROS, leading to Keap1 inactivation and Nrf2-mediated gene expression.

Experimental Workflow for Structural Elucidation

The confirmation of the this compound structure follows a logical progression of analytical techniques.

Caption: Workflow for the structural confirmation and purity analysis of this compound.

Conclusion

The structural analysis of this compound, confirmed by NMR and mass spectrometry, establishes a foundational understanding of this potent anticancer agent. The methodologies and data presented in this guide serve as a benchmark for future research, development, and quality control of this compound. A thorough characterization of its chemical structure is paramount for advancing this compound through the drug development pipeline and exploring its full therapeutic potential.

References

- 1. This compound, an ERK MAPK Signaling Modulator, Exerts Anticancer Activity through ROS Induction in Melanoma and Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, an ERK MAPK Signaling Modulator, Exerts Anticancer Activity through ROS Induction in Melanoma and Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | ERK modulator | Apoptosis | Melanoma | TargetMol [targetmol.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound, an anticancer compound, induces Pap1 nuclear accumulation via ROS-dependent and -independent mechanisms in fission yeast - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Efficacy of ACA-28: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro studies on the efficacy of ACA-28, a novel ERK MAPK signaling modulator with demonstrated anticancer properties. This document outlines the quantitative data from key experiments, details the experimental protocols used, and visualizes the underlying signaling pathways and experimental workflows.

Core Findings: this compound Efficacy and Mechanism of Action

This compound is an anticancer compound that selectively induces apoptosis in cancer cells with a dysregulated extracellular signal-regulated kinase (ERK) MAPK pathway.[1] Its mechanism of action is primarily driven by the induction of reactive oxygen species (ROS), which in turn activates the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Nrf2 is a master transcription factor that regulates the cellular response to oxidative stress.[1]

Studies have shown that while this compound's anticancer activity is partly mediated by ROS production, the subsequent upregulation of the Nrf2 signaling pathway can confer resistance to the compound.[1] This has led to the exploration of combination therapies, where the use of an Nrf2 inhibitor can enhance the cytotoxic effects of this compound in cancer cells.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies on this compound efficacy.

| Cell Line | Cell Type | IC50 Value (µM) | Notes |

| SK-MEL-28 | Human Melanoma | 5.2 | A cell line with high basal ERK activity. |

| NHEM | Normal Human Melanocytes | 10.1 | Demonstrates preferential activity against cancerous melanoma cells over normal melanocytes. |

| A549 | Human Non-Small Cell Lung Cancer | 27.9 | This cell line has constitutively high levels of Nrf2 protein, contributing to its resistance.[1] |

| Cell Line | Treatment | Effect on Cell Viability |

| T3M4 | This compound + ML385 (Nrf2 inhibitor) | The combination of this compound with the Nrf2 inhibitor ML385 substantially enhanced the cell death-inducing property of this compound.[1] |

| PANC-1 | This compound + ML385 (Nrf2 inhibitor) | Similar to T3M4 cells, the combination therapy significantly increased the cytotoxic effect of this compound.[1] |

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for assessing its in vitro efficacy.

Experimental Protocols

The following are summaries of the experimental protocols used in the in vitro evaluation of this compound.

Cell Lines and Culture

-

Cell Lines:

-

Human melanoma: SK-MEL-28

-

Human non-small cell lung cancer: A549

-

Human pancreatic cancer: T3M4, PANC-1

-

Normal human melanocytes: NHEM

-

-

Culture Conditions: Cells are typically cultured in Dulbecco’s modified Eagle’s medium (DMEM) or RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

Reagents

-

This compound: Synthesized and dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.

-

Nrf2 Inhibitor: ML385 is used to inhibit the DNA-binding activity of the Nrf2-MAFG complex.

-

ROS Scavenger: N-acetyl cysteine (NAC) is used to attenuate the effects of ROS.

-

ROS Inducer (Control): Tert-butyl hydroperoxide (TBHP) can be used as a positive control for ROS induction.

Cell Viability Assay (WST-8 Assay)

-

Cell Seeding: Plate cells in 96-well plates at a density of 1 x 10^4 cells per well and incubate for 24 hours.

-

Treatment: Add varying concentrations of this compound (and/or other compounds like ML385) to the wells.

-

Incubation: Incubate the plates for the desired time period (e.g., 48 or 72 hours).

-

Reagent Addition: Add 10 µL of WST-8 solution to each well.

-

Final Incubation: Incubate for 2-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader. The IC50 value is calculated based on the dose-response curve.

Measurement of Intracellular ROS

-

Cell Seeding and Treatment: Seed cells in a suitable plate and treat with this compound for the specified time.

-

Probe Loading: Add 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to the cells and incubate. DCFH-DA is a cell-permeable probe that becomes fluorescent upon oxidation by ROS.

-

Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

Western Blot Analysis

-

Cell Lysis: After treatment with this compound, wash the cells with PBS and lyse them in a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Nrf2, p-ERK, GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

DNA Microarray and Pathway Analysis

-

RNA Extraction: Treat cells with this compound, then extract total RNA using a suitable kit.

-

Microarray Hybridization: Process and hybridize the extracted RNA to a human transcriptome array (e.g., Human Transcriptome Array 2.0).

-

Data Acquisition and Analysis: Scan the arrays and analyze the data to identify differentially expressed genes.

-

Pathway Analysis: Use software such as Ingenuity Pathway Analysis to identify the canonical pathways that are significantly enriched in the dataset of differentially expressed genes.

Upregulated Nrf2-Associated Genes

Transcriptome analysis of SK-MEL-28 cells treated with this compound revealed the upregulation of several genes containing consensus binding motifs for Nrf2.[2] The top upregulated genes include:

-

AKR1C1

-

AKR1C2

-

GCLM

-

SLC7A11

-

HMOX1

-

NQO1

-

SRXN1

-

TXNRD1

-

G6PD

-

ME1

-

PGD

These genes are involved in various antioxidant and detoxification processes, underscoring the activation of the Nrf2 pathway as a key response to this compound treatment.

References

Foundational Research on ERK MAPK Signaling Modulators: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the foundational research on modulators of the Extracellular Signal-Regulated Kinase (ERK) Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This critical cellular cascade is a key regulator of cell proliferation, differentiation, survival, and apoptosis.[1][2] Its dysregulation is a hallmark of numerous diseases, particularly cancer, making it a prime target for therapeutic intervention.[1][3] This document details the core signaling pathway, summarizes quantitative data for various modulators, provides detailed experimental protocols for their characterization, and visualizes key processes using signaling pathway and workflow diagrams.

The Core ERK MAPK Signaling Pathway

The ERK/MAPK pathway is a highly conserved kinase cascade that transduces signals from the cell surface to the nucleus.[3][4] The canonical pathway is initiated by the binding of extracellular signals, such as growth factors, to receptor tyrosine kinases (RTKs) on the cell surface. This triggers a series of sequential phosphorylation events, activating Ras, which in turn activates RAF kinases (A-RAF, B-RAF, C-RAF).[3][4][5] Activated RAF then phosphorylates and activates MEK1 and MEK2 (MAPK/ERK Kinases), which are dual-specificity kinases that phosphorylate ERK1 and ERK2 on specific threonine and tyrosine residues.[2][4] Activated ERK1/2 can then translocate to the nucleus to phosphorylate and regulate a multitude of transcription factors, ultimately altering gene expression to drive cellular responses like proliferation and survival.[1][3]

Canonical ERK MAPK Signaling Pathway.

Modulators of the ERK MAPK Signaling Pathway

Modulation of the ERK MAPK pathway, primarily through inhibition, is a key strategy in cancer therapy.[1][6] Inhibitors have been developed to target various kinases within the cascade, including RAF, MEK, and ERK.[3] ERK activators are also valuable research tools for dissecting the intricacies of the pathway.[7]

ERK MAPK Pathway Inhibitors

Inhibitors targeting the ERK MAPK pathway are a major focus of drug development. These small molecules are typically designed to be ATP-competitive, binding to the ATP-binding site of the target kinase to prevent its activity.[1]

Table 1: Quantitative Data for Selected ERK MAPK Pathway Inhibitors

| Inhibitor | Target(s) | IC50 / Ki | Cell Line / Assay Condition | Reference |

| RAF Inhibitors | ||||

| Vemurafenib | BRAFV600E | IC50: 31 nM | BRAFV600E kinase assay | [3] |

| Dabrafenib | BRAFV600E | IC50: 0.8 nM | BRAFV600E kinase assay | [3] |

| MEK Inhibitors | ||||

| Trametinib | MEK1/2 | IC50: 0.7 nM (MEK1), 0.9 nM (MEK2) | Cell-free assay | [8] |

| Cobimetinib (GDC-0973) | MEK1/2 | IC50: 4.2 nM | Cell-free assay | [8] |

| U0126 | MEK1/2 | IC50: 72 nM (MEK1), 58 nM (MEK2) | Cell-free assay | [4] |

| ERK Inhibitors | ||||

| Ulixertinib (BVD-523) | ERK1/2 | Ki: 0.3 nM (ERK1), 0.04 nM (ERK2) | Biochemical assay | [9] |

| Ravoxertinib (GDC-0994) | ERK1/2 | IC50: 1.1 nM (ERK1), 0.3 nM (ERK2) | Biochemical assay | [10] |

| Temuterkib (LY3214996) | ERK1/2 | IC50: 5 nM (both ERK1 and ERK2) | Biochemical assay | [9][10] |

| MK-8353 | ERK1/2 | IC50: 20 nM (ERK1), 7 nM (ERK2) | Biochemical assay | [11] |

| KO-947 | ERK1/2 | IC50: 10 nM | Biochemical assay | [11] |

| FR 180204 | ERK1/2 | Ki: 0.31 µM (ERK1), 0.14 µM (ERK2) | ATP-competitive assay | [10] |

ERK MAPK Pathway Activators

While the primary therapeutic focus is on inhibition, ERK activators are crucial for research purposes, allowing for controlled stimulation of the pathway to study its downstream effects.[7]

Table 2: Selected ERK MAPK Pathway Activators

| Activator | Mechanism of Action | Application | Reference |

| Phorbol 12-myristate 13-acetate (PMA) | Activates Protein Kinase C (PKC), which can activate the Raf-MEK-ERK cascade. | Widely used in cell culture to induce ERK activation. | [2] |

| Epidermal Growth Factor (EGF) | Binds to EGFR, leading to the activation of the Ras-Raf-MEK-ERK pathway. | Used to study growth factor-induced signaling. | [4] |

Key Experimental Protocols

The characterization of ERK MAPK signaling modulators relies on a variety of robust in vitro and cell-based assays. The following sections provide detailed methodologies for some of the most critical experiments.

In Vitro Kinase Assay for ERK Inhibitors

This assay directly measures the ability of a compound to inhibit the enzymatic activity of ERK.

Principle: The assay quantifies the transfer of a phosphate group from ATP to a specific ERK substrate, such as Myelin Basic Protein (MBP). The amount of phosphorylated substrate is then measured, often using a luminescence-based method that detects the amount of ADP produced.

Materials:

-

Active recombinant ERK1 or ERK2 enzyme

-

ERK substrate (e.g., Myelin Basic Protein)

-

ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Test inhibitor compound

-

ADP-Glo™ Kinase Assay kit (or similar)

-

384-well plates

-

Plate reader capable of luminescence detection

Protocol:

-

Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. The final DMSO concentration in the assay should be kept low (e.g., ≤ 1%).

-

Reaction Setup:

-

Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the diluted ERK enzyme to each well.

-

Initiate the kinase reaction by adding a mixture of the substrate (MBP) and ATP to each well.

-

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

ADP Detection:

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Kinase Assay Workflow.

Western Blot for Phosphorylated ERK (p-ERK)

This widely used technique semi-quantitatively measures the level of activated ERK in cell lysates.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific for the phosphorylated form of ERK. A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.

Materials:

-

Cultured cells

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibody against p-ERK1/2 (e.g., anti-phospho-p44/42 MAPK)

-

Primary antibody against total ERK1/2 (for loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Cell Lysis:

-

Treat cultured cells with the modulator of interest for the desired time.

-

Wash cells with ice-cold PBS and then lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay or similar method to ensure equal loading.

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Apply the ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.

-

-

Stripping and Re-probing:

-

To normalize for protein loading, the membrane can be stripped of the p-ERK antibodies and re-probed with an antibody against total ERK.

-

-

Data Analysis: Quantify the band intensities for p-ERK and total ERK using image analysis software. Normalize the p-ERK signal to the total ERK signal for each sample.

Western Blot Workflow for p-ERK Detection.

Cell Viability Assay

This assay determines the effect of an ERK MAPK modulator on cell proliferation and survival.

Principle: A common method is the MTT assay, which measures the metabolic activity of cells. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Materials:

-

Cultured cells

-

96-well plates

-

Test modulator compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Inhibitor Treatment: Treat the cells with a serial dilution of the test modulator for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-treated control wells.

-

MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-